Syntheses and biological studies of marine terpenoids derived from inorganic cyanide
Natural Product Reports Pub Date: 2014-12-16 DOI: 10.1039/C4NP00109E
Abstract
Covering up to 2014
Isocyanoterpenes (ICTs) are marine natural products biosynthesized through an unusual pathway that adorns terpene scaffolds with nitrogenous functionality derived from cyanide. The appendage of nitrogen functional groups – isonitriles in particular – onto stereochemically-rich carbocyclic ring systems provides enigmatic, bioactive molecules that have required innovative chemical syntheses. This review discusses the challenges inherent to the synthesis of this diverse family and details the development of the field. We also present recent progress in isolation and discuss key aspects of the remarkable biological activity of these compounds.

Recommended Literature
- [1] Correction: Polysaccharides from Ulva prolifera O.F. Müller inhibit cell proliferation via activating MAPK signaling in A549 and H1650 cells
- [2] Remote functional group directed C–H activation by an Ir(iii) phenanthroline complex†
- [3] A highly water-soluble 2∶1 β-cyclodextrin–fullerene conjugate
- [4] Thermal-stability synergy improvement of Sm3+ and Eu3+ in Ca3.6In3.6(PO4)6: the effect of local symmetry†
- [5] DNA assembly and enzymatic cutting in solutions: a gold nanoparticle based SERS detection strategy†
- [6] Unveiling high-resolution, tissue specific dynamic changes in corn stover during ionic liquid pretreatment†
- [7] Contents list
- [8] Simulations of cellulose translocation in the bacterial cellulose synthase suggest a regulatory mechanism for the dimeric structure of cellulose†
- [9] An ultra-rapid acoustic micromixer for synthesis of organic nanoparticles†
- [10] How does a tiny terminal alkynyl end group drive fully hydrophilic homopolymers to self-assemble into multicompartment vesicles and flower-like complex particles?†